molecular formula C22H24N4OS B5808494 2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide

2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide

Cat. No. B5808494
M. Wt: 392.5 g/mol
InChI Key: VBLSAECIOBYMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide, commonly known as DTG, is a potent and selective agonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is widely distributed in the central nervous system and plays a role in various physiological processes, including pain perception, cognition, and mood regulation. DTG has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

DTG exerts its effects by binding to the sigma-1 receptor, which is a chaperone protein that regulates the activity of various ion channels, receptors, and enzymes. Activation of the sigma-1 receptor by DTG leads to the modulation of various signaling pathways, including the regulation of calcium homeostasis and the activation of anti-apoptotic pathways.
Biochemical and Physiological Effects:
DTG has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the suppression of oxidative stress. DTG has also been shown to have neuroprotective effects in various animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

DTG has several advantages for laboratory experiments, including its high potency and selectivity for the sigma-1 receptor, as well as its ability to cross the blood-brain barrier. However, DTG also has several limitations, including its potential for off-target effects and the need for careful dosing and administration.

Future Directions

There are several future directions for research on DTG, including the development of more selective and potent sigma-1 receptor agonists, the investigation of the molecular mechanisms underlying its neuroprotective effects, and the evaluation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the role of the sigma-1 receptor in various physiological processes, including pain perception and immune function, warrants further investigation.

Synthesis Methods

DTG can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(1,3-thiazol-2-yl)acetamide with diphenylmethylpiperazine in the presence of a base. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

DTG has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. In preclinical studies, DTG has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance the neuroprotective effects of other drugs.

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c27-20(24-22-23-11-16-28-22)17-25-12-14-26(15-13-25)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-11,16,21H,12-15,17H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLSAECIOBYMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC=CS2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

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